N-[4-(benzyloxy)phenyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and a benzyloxyphenyl group, which can influence its chemical properties and interactions.
Preparation Methods
The synthesis of N-[4-(benzyloxy)phenyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the benzyloxyphenyl group. Common synthetic routes may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent or a catalyst.
Introduction of the Benzyloxyphenyl Group: This step may involve a nucleophilic substitution reaction where a benzyloxy group is introduced to the phenyl ring.
Final Coupling: The final step involves coupling the quinazolinone core with the benzyloxyphenyl group under suitable conditions, such as using a coupling reagent or a catalyst.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[4-(benzyloxy)phenyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the quinazolinone core to a dihydroquinazoline.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the phenyl rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its biological activity makes it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs for treating diseases.
Industry: It can be used in the development of new industrial processes or products, such as specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various biological targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzyloxyphenyl group can influence the compound’s binding affinity and specificity, enhancing its overall biological activity.
Comparison with Similar Compounds
N-[4-(benzyloxy)phenyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide can be compared with other similar compounds, such as:
N-[4-(benzyloxy)phenyl]-N’-[2-chloro-6-(4-methoxyphenoxy)benzyl]urea: This compound features a similar benzyloxyphenyl group but has a different core structure, which can influence its chemical and biological properties.
N-(4-(benzyloxy)phenyl)-2-bromobenzamide: This compound has a benzyloxyphenyl group and a bromobenzamide core, which can result in different reactivity and applications.
N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride: This compound has a similar benzyloxyphenyl group but includes a diethylaminoacetamide moiety, which can affect its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21ClFN3O3/c30-20-10-15-26-24(16-20)28(23-8-4-5-9-25(23)31)33-29(36)34(26)17-27(35)32-21-11-13-22(14-12-21)37-18-19-6-2-1-3-7-19/h1-16H,17-18H2,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSNYKOVGQNZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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